3-(Isopropylthio)phenylZinc bromide
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Overview
Description
3-(Isopropylthio)phenylZinc bromide: is an organozinc compound with the molecular formula C9H11BrSZn and a molecular weight of 296.54 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling, where it serves as a reagent for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Isopropylthio)phenylZinc bromide typically involves the reaction of 3-(Isopropylthio)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Isopropylthio)phenylZinc bromide primarily undergoes cross-coupling reactions such as the Suzuki–Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the zinc atom, which acts as a nucleophile .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common reagents include alkyl halides or aryl halides, and the reaction is conducted in the presence of a suitable solvent under inert conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds , depending on the nature of the coupling partner .
Scientific Research Applications
3-(Isopropylthio)phenylZinc bromide has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Isopropylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers its organic group to the palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The zinc atom acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .
Comparison with Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the isopropylthio group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(Methylthio)phenylZinc bromide: Similar but with a methylthio group instead of an isopropylthio group, which can affect its reactivity and steric properties.
3-(Ethylthio)phenylZinc bromide: Similar but with an ethylthio group, offering different steric and electronic properties compared to the isopropylthio group.
Uniqueness: The presence of the isopropylthio group in 3-(Isopropylthio)phenylZinc bromide provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring specific steric and electronic environments .
Properties
Molecular Formula |
C9H11BrSZn |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
STUFEXNDYRCXPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)SC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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